molecular formula C24H21BO2Si B1340277 (4-(Triphenylsilyl)phenyl)boronic acid CAS No. 852475-03-7

(4-(Triphenylsilyl)phenyl)boronic acid

Cat. No. B1340277
M. Wt: 380.3 g/mol
InChI Key: PMOBXFBCSAQLOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

While the provided papers do not directly discuss (4-(Triphenylsilyl)phenyl)boronic acid, they offer insights into the broader category of boronic acids and their chemical behavior. Boronic acids, in general, are known for their versatility as building blocks in the construction of complex molecular architectures. They can be used to create macrocycles, cages, dendritic structures, rotaxanes, and polymers through reversible condensation reactions . The unique properties of boronic acids make them valuable in various chemical reactions and material science applications.

Synthesis Analysis

The synthesis of bor

Scientific Research Applications

Optical Modulation and Sensing

One significant application of phenyl boronic acids, including structures similar to (4-(Triphenylsilyl)phenyl)boronic acid, is their role in optical modulation and sensing. For instance, phenyl boronic acids have been utilized for saccharide recognition due to their binding affinity to pendant diols. This property has been harnessed in the development of sensor technologies, such as the aqueous dispersion of single-walled carbon nanotubes (SWNT), which quench near-infrared fluorescence in response to saccharide binding. This demonstrates a clear link between the molecular structure of phenyl boronic acids and the optical properties of SWNT, paving the way for advanced sensing applications (Mu et al., 2012).

Fluorescence Recognition in Biological Systems

Another application is in the development of fluorescent probes for biological systems. A new boronic acid derivative was synthesized for use as a sequential "on-off-on"-type relay fluorescence probe for Fe3+ ions and F- ions with high selectivity and sensitivity under physiological conditions. This innovation holds significant potential for applications in real water sample testing and bioimaging, particularly for detecting intracellular Fe3+ and F- in living cells, demonstrating the versatility of phenyl boronic acids in biological and environmental monitoring (Selvaraj et al., 2019).

Catalysis and Organic Synthesis

Phenyl boronic acids also find applications in catalysis and organic synthesis. For example, they have been used as catalysts for dehydrative amidation between carboxylic acids and amines, facilitating α-dipeptide synthesis. This highlights their role in accelerating organic synthesis processes through the catalytic activity of boronic acid derivatives (Wang et al., 2018).

Antiviral Therapeutics

Moreover, phenylboronic-acid-modified nanoparticles have shown promise as antiviral therapeutics. This novel application explores the potential of boronic acid functionalized nanoparticles as viral entry inhibitors, providing a new avenue for antiviral therapy development, especially against the Hepatitis C virus (Khanal et al., 2013).

Biomedical Applications

Finally, the biomedical applications of boronic acid polymers extend to the treatment of various diseases, including HIV, obesity, diabetes, and cancer. The unique reactivity, solubility, and responsive nature of boronic acid-containing polymers have been leveraged to develop new biomaterials, underscoring the potential of these compounds in advancing healthcare solutions (Cambre & Sumerlin, 2011).

Safety And Hazards

Boronic acids, including “(4-(Triphenylsilyl)phenyl)boronic acid”, can be harmful if swallowed. It is recommended to avoid contact with skin and eyes, and to avoid breathing dust. In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and get medical attention .

Future Directions

Boronic acids are increasingly utilized in diverse areas of research. This includes their interactions with diols and strong Lewis bases, which leads to their utility in various sensing applications. They are also used in biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The future of boronic acids, including “(4-(Triphenylsilyl)phenyl)boronic acid”, lies in these areas of application.

properties

IUPAC Name

(4-triphenylsilylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BO2Si/c26-25(27)20-16-18-24(19-17-20)28(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19,26-27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOBXFBCSAQLOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587846
Record name [4-(Triphenylsilyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Triphenylsilyl)phenyl)boronic acid

CAS RN

852475-03-7
Record name [4-(Triphenylsilyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(Triphenylsilyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-(Triphenylsilyl)phenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(4-(Triphenylsilyl)phenyl)boronic acid
Reactant of Route 4
(4-(Triphenylsilyl)phenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(4-(Triphenylsilyl)phenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(4-(Triphenylsilyl)phenyl)boronic acid

Citations

For This Compound
4
Citations
S Hong, WJ Chung, S Jang, G Yu, JY Lee, Y Lee - Dyes and Pigments, 2020 - Elsevier
Many researchers have reported dibenzo[b,d]furan segment as a building block of organic light-emitting diode (OLED) materials because it has high thermal stability and triplet energy. …
Q Wei, Y Dai, C Chen, L Shi, Z Si, Y Wan, Q Zuo… - Journal of Molecular …, 2018 - Elsevier
Suzuki-coupling reaction was applied in this article to synthesize three Re(I) complexes of Re(CO) 3 (NN)Br, where NN = 2,9-di(4-methyl phenyl)-1,10-phenanthroline (Re-1), 2,9-di(3,5-(…
Y Bi, J Wei, S Chen, H Zhao… - The Journal of Physical …, 2021 - ACS Publications
In this work, a novel triphenylsilyl-based iridium complex, fac-Ir(tpsp) 2 (bpp), is developed. Triphenylsilyl groups endow fac-Ir(tpsp) 2 (bpp) with favorable intermolecular interactions. On …
Number of citations: 4 0-pubs-acs-org.brum.beds.ac.uk
R Kim, DH Oh, MC Hwang, JY Baek… - … of Nanoscience and …, 2012 - ingentaconnect.com
2,3-Di(pyridine-2-yl)-7-(4-triphenylsilyl)phenyl)pyrido[2,3-b]pyrazine (DPPP) containing pyridopyrazine was designed and synthesized as a new electron-transporting material for …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.